3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid
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Overview
Description
Secochiliotrin is a naturally occurring diterpene compound that belongs to the family of A-seco terpenes. It is characterized by its unique structure, which includes an indole- and a furan-containing side-chain. This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of secochiliotrin involves the lithiation of 3-bromofuran followed by addition to the aldehyde derived from the common B-ring unit. This method allows for the assembly of the diastereomeric monocyclic diterpene secochiliotrin skeleton . The reaction conditions typically involve the use of strong bases such as n-butyllithium and low temperatures to facilitate the lithiation process.
Industrial Production Methods
These methods may include the use of microwave chemistry and chiral-pool strategies to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Secochiliotrin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of secochiliotrin include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Secochiliotrin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of secochiliotrin involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through the modulation of signaling pathways and the inhibition of key enzymes involved in various biological processes .
Comparison with Similar Compounds
Secochiliotrin is structurally similar to other A-seco terpenes, such as galbanic acid and marneral. it is unique due to its specific indole- and furan-containing side-chain, which imparts distinct biological activities and chemical properties . Similar compounds include:
- Galbanic acid
- Marneral
- Secodrial
- Bis-epi-secochiliotrin
Properties
CAS No. |
102904-60-9 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid |
InChI |
InChI=1S/C20H30O3/c1-14(2)17-6-5-15(3)20(4,18(17)7-8-19(21)22)11-9-16-10-12-23-13-16/h10,12-13,15,18H,5-9,11H2,1-4H3,(H,21,22)/t15-,18+,20+/m1/s1 |
InChI Key |
OMCFKAYBHWTBQV-BPAFIMBUSA-N |
SMILES |
CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)CCC2=COC=C2)CCC(=O)O |
Canonical SMILES |
CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O |
Origin of Product |
United States |
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